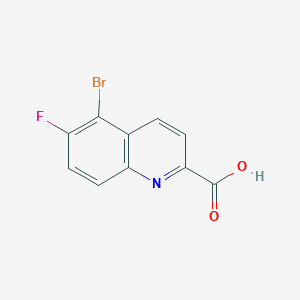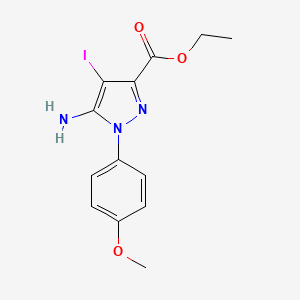
5-Bromo-6-fluoroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions of the quinoline ring, respectively, and a carboxylic acid group at the 2nd position. The molecular formula of this compound is C10H5BrFNO2, and its molecular weight is 270.05 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the introduction of bromine and fluorine atoms into the quinoline ring, followed by the carboxylation of the resulting intermediate. One common method involves the electrophilic substitution of a quinoline derivative with bromine and fluorine reagents. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and a catalyst like iron(III) bromide or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-6-fluoroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
科学的研究の応用
5-Bromo-6-fluoroquinoline-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: It can be used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: The compound can be employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: It can be utilized in the synthesis of agrochemicals and dyes, contributing to advancements in agriculture and textile industries.
作用機序
The mechanism of action of 5-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .
類似化合物との比較
Similar Compounds
5-Bromoquinoline-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
6-Fluoroquinoline-2-carboxylic acid: Lacks the bromine atom, which can affect its binding affinity and selectivity towards molecular targets.
5,6-Difluoroquinoline-2-carboxylic acid: Contains two fluorine atoms instead of one bromine and one fluorine, potentially altering its chemical and biological properties.
Uniqueness
5-Bromo-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can synergistically enhance its chemical reactivity and biological activity. The combination of these halogens can provide a balance between lipophilicity and hydrophilicity, improving the compound’s solubility and membrane permeability .
特性
IUPAC Name |
5-bromo-6-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-9-5-1-3-8(10(14)15)13-7(5)4-2-6(9)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSYIUBWVDLGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[1-(benzenesulfonyl)pyrrolidin-2-yl]prop-2-enoic acid](/img/structure/B7950880.png)
![tert-butyl 6-hydroxy-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950885.png)
![tert-butyl 4-oxo-6-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950892.png)
![7-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B7950904.png)







![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7950950.png)

![3-Chloropyrido[3,4-b]pyrazine](/img/structure/B7950970.png)
